1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
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Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is a halogenated aromatic compound with the molecular formula C8H3BrF4. It is characterized by the presence of bromine, fluorine, and a vinyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-vinylbenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted compounds .
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the vinyl group, making it less versatile for further functionalization.
2,3,5,6-Tetrafluoro-4-vinylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is unique due to the combination of bromine, fluorine, and a vinyl group on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H3BrF4 |
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Molecular Weight |
255.01 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2 |
InChI Key |
ZPIVLPOWNWQXSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)Br)F)F |
Origin of Product |
United States |
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